molecular formula C19H16ClIN2O3 B7466512 (Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide

(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide

Cat. No. B7466512
M. Wt: 482.7 g/mol
InChI Key: UFBCGMFKOJCSQB-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide is a chemical compound that has been widely studied for its potential uses in scientific research. This compound is also known by its chemical name, CEP-28122, and is classified as a tyrosine kinase inhibitor.

Mechanism of Action

CEP-28122 works by inhibiting the activity of specific tyrosine kinases, which are enzymes that play a key role in cell signaling. By blocking the activity of these enzymes, CEP-28122 can disrupt the signaling pathways that control cell growth and division, ultimately leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that CEP-28122 can have a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (the formation of new blood vessels). Additionally, CEP-28122 has been shown to have anti-inflammatory effects in certain models.

Advantages and Limitations for Lab Experiments

CEP-28122 has several advantages for use in lab experiments, including its ability to selectively target specific tyrosine kinases and its potential for use in the treatment of a variety of diseases. However, there are also limitations to its use, such as the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research involving CEP-28122, including the development of more efficient synthesis methods, the investigation of its potential uses in combination with other drugs, and the exploration of its potential uses in other areas of research beyond cancer and inflammation. Additionally, further research is needed to fully understand the potential side effects of CEP-28122 and to develop strategies for minimizing these effects.

Synthesis Methods

The synthesis of CEP-28122 involves several steps, including the formation of the key intermediate, (Z)-3-[4-(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl)-2-propenamide, which is then converted to the final product using a cyanation reaction. The overall yield of this process is moderate, but improvements have been made to increase the efficiency of the reaction.

Scientific Research Applications

CEP-28122 has been studied for its potential uses in cancer research, specifically in the treatment of solid tumors. It has been shown to inhibit the growth and spread of cancer cells by targeting specific proteins involved in the signaling pathways that control cell growth and division. Additionally, CEP-28122 has been studied for its potential uses in other areas of research, such as inflammation and autoimmune diseases.

properties

IUPAC Name

(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClIN2O3/c1-2-25-17-9-12(7-14(10-22)19(23)24)8-16(21)18(17)26-11-13-5-3-4-6-15(13)20/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBCGMFKOJCSQB-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)I)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)I)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide

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